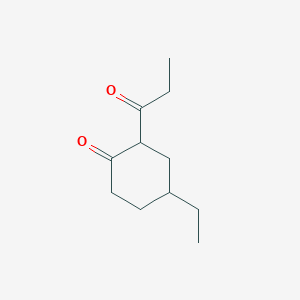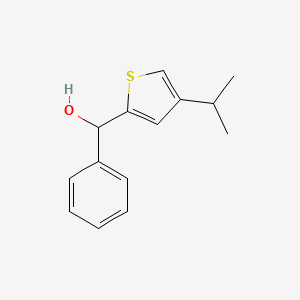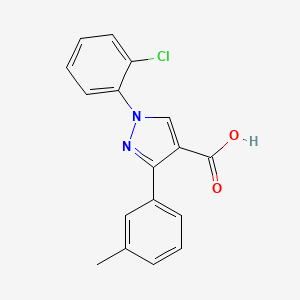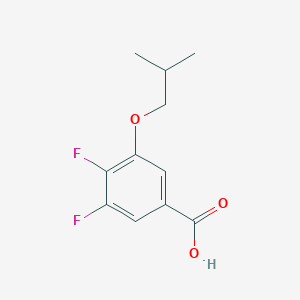![molecular formula C13H18O2 B13079896 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)
2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid is an organic compound with the molecular formula C13H18O2 It is a derivative of propanoic acid, characterized by the presence of a methyl group and an isopropyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of isobutyric acid with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and purity of the final product. Optimization of reaction parameters, such as catalyst concentration and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-phenylpropanoic acid
- 2-(4-Methylphenyl)propanoic acid
- 2-Phenylethyl isobutyrate
Uniqueness
2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid is unique due to the presence of both a methyl group and an isopropyl-substituted phenyl group This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
2-methyl-2-(2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)10-7-5-6-8-11(10)13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) |
InChIキー |
ZFDJCKVKNYJTCK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B13079853.png)





![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)

![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)


